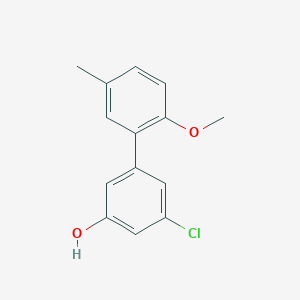
2-Chloro-4-(4-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-methylthiophenyl)phenol, 95% (2C4MTP) is a compound with a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of various compounds and has been studied for its potential use in drug development. This article will discuss the synthesis method of 2C4MTP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methylthiophenyl)phenol, 95% has been used in the synthesis of various compounds, including drugs, polymers, and other organic molecules. It has also been used in the study of its potential use in drug development. It has been used in studies on the synthesis of pharmaceuticals and other compounds, as well as in the study of its potential use in drug development. It has been used in the study of its potential use in drug delivery systems, as well as in the study of its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% is not well understood. However, it is believed to interact with various proteins and enzymes in the body, and to affect their activity. It has been found to bind to and modulate the activity of several enzymes, including cytochrome P450s, cholinesterases, and tyrosine kinases. It has also been found to interact with various proteins and receptors, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
2-Chloro-4-(4-methylthiophenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other compounds. It has also been found to have an inhibitory effect on the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine. In addition, it has been found to have an inhibitory effect on the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it can be stored for long periods of time. Additionally, it has a wide range of applications in scientific research and laboratory experiments.
However, there are also some limitations to the use of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% in laboratory experiments. It is not very soluble in water, and it can be difficult to work with. Additionally, its mechanism of action is not well understood, and its effects on the body are not fully understood.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% in scientific research and laboratory experiments. One potential direction is the development of new drugs and other compounds based on the compound. Additionally, further research into the mechanism of action and biochemical and physiological effects of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% could lead to the development of more effective drugs and treatments. Additionally, further research into the potential use of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% in drug delivery systems could lead to the development of more efficient and effective drug delivery methods. Finally, further research into the potential use of 2-Chloro-4-(4-methylthiophenyl)phenol, 95% in the treatment of various diseases could lead to the development of more effective treatments for these diseases.
Métodos De Síntesis
2-Chloro-4-(4-methylthiophenyl)phenol, 95% can be synthesized from the reaction of 2-chloro-4-methylthiophenol and phenol in the presence of a base. The reaction is carried out at a temperature of 70 oC and is completed within 1 hour. The yield of the reaction is 95%.
Propiedades
IUPAC Name |
2-chloro-4-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDXWBLOJYIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














